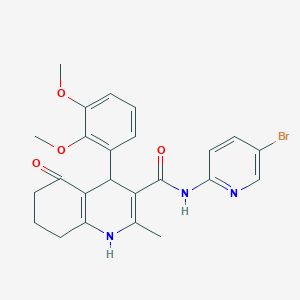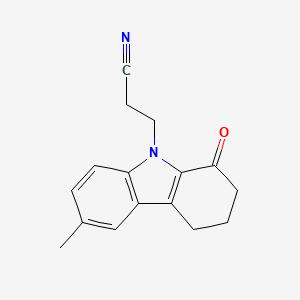![molecular formula C15H13ClN4OS B11650977 (6Z)-6-(4-chlorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650977.png)
(6Z)-6-(4-chlorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6Z)-6-(4-chlorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorobenzylidene group and a thiadiazole ring in its structure suggests that it may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One efficient method involves the combination of [3 + 3] cycloaddition, reduction, and deamination reactions . The reaction typically starts with the cycloaddition of appropriate precursors to form the thiadiazole ring, followed by reduction and deamination to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino and propyl groups.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Products may include oxo derivatives or carboxylic acids.
Reduction: Amino derivatives are common products.
Substitution: Substituted benzylidene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, thiadiazolo[3,2-a]pyrimidines have shown potential as antimicrobial, antifungal, and anticancer agents . The presence of the chlorobenzylidene group may enhance these activities by increasing the compound’s ability to interact with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structure suggests it may inhibit specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable heterocyclic structure.
Mecanismo De Acción
The mechanism of action of (6Z)-6-(4-chlorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one likely involves interaction with specific molecular targets such as enzymes or receptors. The chlorobenzylidene group may facilitate binding to these targets, while the thiadiazole ring could participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (6Z)-6-(4-methylbenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- (6Z)-6-(4-fluorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Uniqueness
The presence of the chlorine atom in (6Z)-6-(4-chlorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one distinguishes it from its analogs. Chlorine can significantly influence the compound’s reactivity and biological activity, potentially enhancing its efficacy in various applications.
Propiedades
Fórmula molecular |
C15H13ClN4OS |
|---|---|
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
(6Z)-6-[(4-chlorophenyl)methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C15H13ClN4OS/c1-2-3-12-19-20-13(17)11(14(21)18-15(20)22-12)8-9-4-6-10(16)7-5-9/h4-8,17H,2-3H2,1H3/b11-8-,17-13? |
Clave InChI |
SARWQLBETMARMM-ZWGDPFMXSA-N |
SMILES isomérico |
CCCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N=C2S1 |
SMILES canónico |
CCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)Cl)C(=O)N=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5Z)-5-{[5-(2-Methoxy-5-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11650908.png)
![4-chloro-N-{6-methoxy-3-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11650916.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11650926.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11650930.png)
![1-[5-(2-chloro-7-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11650935.png)
![ethyl 4-{5-[(Z)-(2-cyclohexyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11650937.png)

![(6Z)-6-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650940.png)
![Diethyl 3-methyl-5-{[(2-nitrophenyl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11650947.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B11650962.png)
![3-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11650967.png)
